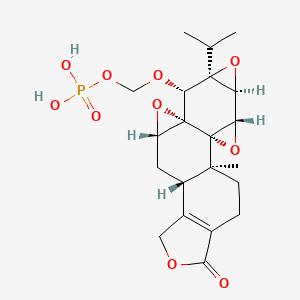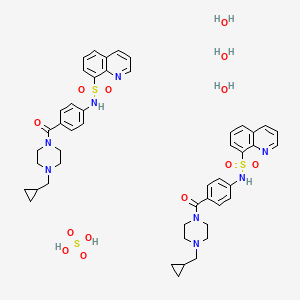
ML198
Übersicht
Beschreibung
ML198 ist ein neuartiger Aktivator und nicht-inhibitorischer Chaperon der Glucocerebrosidase, einem Enzym, das am Abbau von Glucocerebrosid beteiligt ist. Diese Verbindung hat sich als vielversprechend für die Behandlung der Gaucher-Krankheit erwiesen, einer genetischen Erkrankung, die durch die Anhäufung von Glucocerebrosid in Zellen gekennzeichnet ist .
Wissenschaftliche Forschungsanwendungen
ML198 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der Click-Chemie verwendet, insbesondere in kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen
Biologie: Untersucht wegen seiner Rolle bei der Verbesserung der Translokation von Glucocerebrosidase zu Lysosomen, was für die Behandlung der Gaucher-Krankheit entscheidend ist
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung von lysosomalen Speicherkrankheiten
Industrie: Wird bei der Entwicklung neuer Therapeutika und als Werkzeug in der biochemischen Forschung eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Glucocerebrosidase und fungiert als nicht-inhibitorischer Chaperon. Diese Bindung sorgt für die korrekte Faltung des Enzyms und erleichtert seinen Transport zum Lysosom, wo es seine Funktion der Glucocerebrosid-Abbau ausführen kann. Die beteiligten molekularen Zielstrukturen umfassen das aktive Zentrum der Glucocerebrosidase und verschiedene zelluläre Signalwege, die mit Proteinfaltung und -transport zusammenhängen .
Wirkmechanismus
Target of Action
The primary target of N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is glucocerebrosidase (GCase) . Glucocerebrosidase is an enzyme that plays a crucial role in the metabolism of glucocerebroside, a type of fat that is involved in the formation of cell membranes .
Mode of Action
N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide acts as an activator and non-inhibitory chaperone of glucocerebrosidase . This means that it helps move the enzyme to the lysosome, where it can perform its function more effectively .
Biochemical Pathways
The activation of glucocerebrosidase by N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide affects the metabolic pathway involving glucocerebroside . By enhancing the activity of glucocerebrosidase, this compound can potentially influence the breakdown of glucocerebroside, thereby affecting the overall lipid metabolism within the cell .
Pharmacokinetics
It has been noted that the compound shows promising microsomal stability and caco-2 permeability, with low water solubility . These properties suggest that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The activation of glucocerebrosidase by N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide can lead to enhanced breakdown of glucocerebroside . This could potentially result in changes to the lipid composition of cell membranes, which could have various downstream effects on cellular function .
Biochemische Analyse
Biochemical Properties
ML198 interacts with the enzyme glucocerebrosidase (GCase), a lysosomal enzyme responsible for hydrolyzing glucocerebroside . This compound acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .
Cellular Effects
This compound increases translocation of GCase to the lysosome in human fibroblasts . This translocation is increased by 20% at a concentration of 5 µM of this compound, compared to 5% of DMSO .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GCase. It acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .
Temporal Effects in Laboratory Settings
This compound is stable in D-PBS pH 7.4 at room temperature over 48 hours . It shows promising microsomal stability and Caco-2 permeability, with low water solubility .
Transport and Distribution
This compound shows promising microsomal stability and Caco-2 permeability . This suggests that it may be effectively transported and distributed within cells and tissues.
Subcellular Localization
It is known that this compound can facilitate the translocation of GCase to the lysosome .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
ML198 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines heterocyclischen Kerns beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung der Kernstruktur durch Cyclisierungsreaktionen.
- Einführung von funktionellen Gruppen wie Alkingruppen.
- Reinigung und Charakterisierung des Endprodukts .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Laborsynthesemethoden. Dies umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst auch strenge Qualitätskontrollmaßnahmen, um die behördlichen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML198 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten führen kann .
Vergleich Mit ähnlichen Verbindungen
ML198 ist im Vergleich zu anderen Glucocerebrosidase-Aktivatoren einzigartig aufgrund seiner nicht-inhibitorischen Chaperon-Aktivität. Ähnliche Verbindungen umfassen:
Ambroxol: Ein weiterer Glucocerebrosidase-Aktivator, jedoch mit unterschiedlichen Bindungseigenschaften.
Isofagomine: Ein Glucocerebrosidase-Inhibitor, der in der Forschung für die Gaucher-Krankheit verwendet wird
This compound zeichnet sich durch seine Fähigkeit aus, die Enzymtranslokation zu verbessern, ohne seine Aktivität zu hemmen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPJBKUFRREQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380716-06-2 | |
| Record name | N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What is the mechanism of action of ML198?
A: this compound functions as a pharmacological chaperone for glucocerebrosidase (GCase). While the specific interactions at the molecular level haven't been detailed in the provided research, pharmacological chaperones generally bind to and stabilize the target protein, often facilitating its proper folding and trafficking to the lysosome. [] This increase in properly localized and functional GCase is therapeutically relevant for diseases like Gaucher's disease, where GCase deficiency plays a key role.
Q2: Are there any in vitro studies demonstrating the efficacy of this compound?
A: Yes, research has demonstrated that this compound increases GCase activity in cell-based assays. [] While the specific cell lines used haven't been specified in the provided abstracts, this finding suggests that this compound can enhance GCase activity in a cellular context.
Q3: Has the structure-activity relationship (SAR) of this compound been investigated?
A: While the provided research doesn't offer detailed SAR data for this compound specifically, it does mention that the invention encompasses substituted pyrazolopyrimidines and dihydropyrazolopyrimidines. [] This suggests that modifications to the core structure of this compound are being explored to potentially enhance its properties, such as potency and selectivity.
Q4: What information is available on the pharmacokinetic properties of this compound?
A: Limited information is available regarding the ADME profile of this compound within the provided research. [] Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion characteristics. This information is crucial for understanding the compound's behavior in vivo and for guiding potential clinical development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)




